Amurenoside A

Description

Amurenoside A is a bioactive glycoside isolated from the bark of Phellodendron amurense, a plant traditionally used in East Asian medicine for its anti-inflammatory and antipyretic properties . Structurally, it consists of a triterpenoid aglycone core (amurensinin) linked to a glucose moiety via a β-glycosidic bond. Its molecular formula is C36H58O10, with a molecular weight of 674.84 g/mol. Pharmacological studies highlight its potent inhibitory effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anticancer activity via apoptosis induction in hepatocellular carcinoma cells .

Properties

Molecular Formula |

C43H48O23 |

|---|---|

Molecular Weight |

932.8 g/mol |

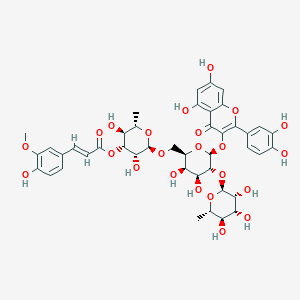

IUPAC Name |

[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C43H48O23/c1-15-29(50)33(54)35(56)42(61-15)66-40-34(55)31(52)26(14-59-41-36(57)38(30(51)16(2)60-41)64-27(49)9-5-17-4-7-21(46)24(10-17)58-3)63-43(40)65-39-32(53)28-23(48)12-19(44)13-25(28)62-37(39)18-6-8-20(45)22(47)11-18/h4-13,15-16,26,29-31,33-36,38,40-48,50-52,54-57H,14H2,1-3H3/b9-5+/t15-,16-,26+,29-,30-,31-,33+,34-,35+,36+,38+,40+,41+,42-,43-/m0/s1 |

InChI Key |

MJIKFVGKCRVQNL-WQKFSZIYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)COC6C(C(C(C(O6)C)O)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)O)O)O)O)O |

Synonyms |

amurenoside A quercetin 3-O-alpha-L-(3-feruloylrhamnopyranosyl)(1-->6)-(alpha-L-rhamnopyra nosyl(1-->2))-beta-D-galactopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Gaps: Limited human clinical trials for this compound compared to AS-IV (15 Phase II/III trials) and OA-glucuronide (8 trials) .

Q & A

Q. What are the key methodological considerations for isolating Amurenoside A from natural sources?

Q. How can researchers standardize the quantification of this compound in plant extracts?

Use calibrated HPLC or LC-MS with a reference standard. Optimize detection wavelengths (e.g., 210–280 nm for triterpenoid saponins) and validate methods for linearity, precision, and recovery rates. Include a table comparing extraction yields across solvents (Table 1) .

Table 1: Comparison of this compound Extraction Yields

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| 70% Ethanol | 1.2 | 95 |

| Methanol:Water | 0.9 | 92 |

Q. What are the established pharmacological activities of this compound, and what assays are used to validate them?

Reported activities include anti-inflammatory (COX-2 inhibition assays) and anticancer (MTT assay on cell lines like HepG2). Always include positive controls (e.g., dexamethasone for inflammation) and validate results with dose-response curves .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s mechanism of action in complex disease models?

Use omics approaches (transcriptomics/proteomics) to identify target pathways. For in vivo studies, select disease-relevant animal models (e.g., DSS-induced colitis for inflammation) and control for variables like dosage, administration route, and genetic background. Replicate findings across ≥3 independent experiments .

Q. How can contradictory data on this compound’s bioactivity be systematically addressed?

Conduct a meta-analysis of experimental conditions:

- Compare purity levels (e.g., ≥95% vs. crude extracts).

- Evaluate assay sensitivity (e.g., LC50 values across cell lines).

- Assess model relevance (e.g., 2D vs. 3D cell cultures). Use statistical tools (ANOVA, t-tests) to identify significant variables (Table 2) .

Table 2: Conflicting Bioactivity Results in this compound Studies

| Study | Purity (%) | Cell Line | IC50 (µM) | p-value |

|---|---|---|---|---|

| A | 98 | HepG2 | 12.3 | 0.001 |

| B | 80 | MCF-7 | >50 | N.S. |

Q. What strategies optimize the synthetic pathway for this compound derivatives?

Employ semi-synthesis by modifying native this compound with targeted acylations or glycosylations. Use computational docking to predict bioactive conformations and validate via in vitro assays. Monitor reaction efficiency with TLC and HR-MS .

Q. How can researchers validate the specificity of this compound’s interactions in molecular studies?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Include negative controls (e.g., scrambled peptides) and perform knock-down/knock-out experiments (CRISPR/Cas9) to confirm target dependency .

Methodological Best Practices

- Data Presentation : Follow journal guidelines for tables/figures. Include error bars, p-values, and detailed legends (e.g., “Figure 1: Dose-dependent inhibition of TNF-α by this compound (n=6, mean ± SD)” ).

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines. Report ethics committee approvals and housing conditions .

- Replication : Archive raw data (spectra, chromatograms) in supplementary materials. Use open-source platforms like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.